Cas no 114-49-8 (Scopolamine hydrobromide)

O bromidrato de escopolamina é um alcaloide tropânico derivado de plantas da família Solanaceae, com fórmula molecular C₁₇H₂₁NO₄·HBr. Este composto cristalino branco é amplamente utilizado em aplicações farmacêuticas devido às suas propriedades anticolinérgicas potentes. Atua como antagonista competitivo dos receptores muscarínicos, demonstrando alta afinidade pelo subtipo M1. Sua principal vantagem terapêutica reside no controle eficaz de náuseas e vômitos pós-operatórios e induzidos por quimioterapia, além de aplicações em distúrbios vestibulares. Apresenta biodisponibilidade de 20-30% por via oral, com metabolismo hepático significativo. Em formulções oftálmicas, seu efeito midriático é particularmente útil em exames de fundo de olho. A pureza farmacopeica garante reprodutibilidade em pesquisas neurofarmacológicas, especialmente em estudos envolvendo modulação colinérgica central.
Scopolamine hydrobromide structure
Scopolamine hydrobromide structure
Nome do Produto:Scopolamine hydrobromide
N.o CAS:114-49-8
MF:C17H22BrNO4
MW:384.2649
MDL:MFCD00012647
CID:35782
PubChem ID:3000322

Scopolamine hydrobromide Propriedades químicas e físicas

Nomes e Identificadores

    • Scopolamine hydrobromide
    • Hyoscine hydrobromide
    • (-)-Scopolamine hydrobromide trihydrate
    • (1S,2R)-9-Methyl-3-oxa-9- azatricyclo[3.3.1.0 {2,4}]nonan-7-yl- (2S)-3-hydroxy-2-phenylpropanoate trihydrate hydrobromide
    • (S)-(1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 3-hydroxy-2-phenylpropanoate hydrobromide
    • (-)-Scopolamine hydrobromide
    • beldavrin
    • euscopol
    • HYOSCINE
    • Hyoscine bromide
    • Hyosol
    • hysco
    • kwells
    • scopamin
    • Scopine hydrobromide
    • Scopolamine HBr
    • Scopolamine Hydrobromide Trihydrate
    • scopos
    • sereen
    • triptone
    • 1aH,5aH-Tropan-3a-ol, 6b,7b-epoxy-, (-)-tropate (ester), hydrobromide (8CI)
    • Benzeneacetic acid, a-(hydroxymethyl)-, (1a,2b,4b,5a,7b)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-ylester, hydrobromide, (aS)- (9CI)
    • Benzeneacetic acid, a-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-ylester, hydrobromide, [7(S)-(1a,2b,4b,5a,7b)]-
    • Scopolamine bromide (6CI)
    • 3-Oxa-9-azatricyclo[3.3.1.02,4]nonane, benzeneacetic acid deriv.
    • (-)-Hyoscinehydrobromide
    • (-)-Scopolamine bromide
    • Hydroscine hydrobromide
    • Hyocine F hydrobromide
    • Isoscopil
    • Scopolaminium bromide
    • Scopolammonium bromide
    • Sea Legs
    • Wellcome Brand Scopolamine hydrobromide Injection
    • l-Hyoscinehydrobromide
    • l-Scopolamine hydrobromide
    • Tranaxine
    • Scopolaminehydrobromide
    • Scopolamine (hydrobromide)
    • (-)-Hyoscine hydrobromide
    • R3K67DRL3J
    • MLS000069527
    • SCOPOLAMINE BROMIDE
    • l-Hyoscine hydrobromide
    • SMR000058594
    • l-Scopolamine-hydrobromide
    • DSSTox_RID_78902
    • DSSTox_CID_12029
    • DSSTox_GSID_320
    • AB00429689_32
    • [(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate
    • levo-duboisine
    • OW0
    • SCOPOLAMINE [MI]
    • CHEMBL3084722
    • HYOSCINE [WHO-DD]
    • (1R,2R,4S,5S,7S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0^{2,4}]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate
    • S-(-)-Tropate
    • HYOSCINE [MART.]
    • Hyosceine
    • BSPBio_000953
    • 6-beta,7-beta-Epoxy-3-alpha-tropanyl S-(-)-tropate
    • Scopolamine 100 microg/mL in Acetonitrile
    • SCHEMBL16226
    • Transcop
    • s9326
    • Hyoscyine hydrobromide
    • Scopolamine HCl
    • (1R,2R,4S,5S,7S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate
    • scopolamine
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo(3.3.1.02,4)non-7-yl ester, (7(S)-(1alpha,2beta,4beta,5alpha,7beta))-
    • (1R,2R,4S,5S,7S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate
    • BPBio1_001049
    • BRD-K89923877-003-02-4
    • NCGC00024357-04
    • l-Scopolamine
    • (1S,3S,5R,6R,7S)-6,7-epoxytropan-3-yl (2S)-3-hydroxy-2-phenylpropanoate
    • HYOSCINE [EP IMPURITY]
    • ATROPINE SULFATE IMPURITY F [EP IMPURITY]
    • SCOPOLAMINE [HSDB]
    • STECJAGHUSJQJN-USLFZFAMSA-N
    • HMS3886L22
    • SCHEMBL22393238
    • BDBM50263508
    • Epoxytropine tropate
    • CS-6609
    • AC-968
    • HY-N0296
    • Skopolamin
    • HYOSCINE [EP MONOGRAPH]
    • (+)-Hyoscine
    • 51-34-3
    • HSDB 4074
    • HMS2090N13
    • Prestwick3_000877
    • SCOPOLAMINE [USP IMPURITY]
    • alpha-(Hydroxymethyl)benzeneacetic acid 9-methyl-3-oxa-9-azatricyclo(3.3.1.0(2.4))non-7-yl ester
    • (methyl[?]yl) (2S)-3-hydroxy-2-phenyl-propanoate
    • SCOPOLAMINE [ORANGE BOOK]
    • SCOPOLAMINE [VANDF]
    • Scopine (-)-tropate
    • CHEBI:93572
    • 1ST10286
    • EN300-1718536
    • (1R,2R,4S,5S,7R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0,2,4]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate
    • 6beta,7beta-Epoxy-1alpha,5alpha-tropan-3alpha-ol
    • CCG-267504
    • BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, 9-METHYL-3-OXA-9-AZATRICYCLO(3.3.1.02,4)NON-7-YL ESTER, (7(S)-(1.ALPHA.,2.BETA.,4.BETA.,5.ALPHA.,7.BETA.))-
    • (1R,2R,4S,5S,7R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0,nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate
    • EINECS 200-090-3
    • Boro-Scopol
    • 1alphaH,5alphaH-Tropan-3alpha-ol, 6beta,7beta-epoxy-, (-)-tropate (ester)
    • AB00429689-30
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, (1alpha,2beta,4beta,5alpha,7beta)-9-methyl-3-oxa-9-azatricyclo(3.3.1.02,4)non-7-yl ester, (alphaS)-
    • SMP1_000270
    • UNII-DL48G20X8X
    • NCGC00024357-05
    • (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate
    • DL48G20X8X
    • AKOS025402477
    • Tropic acid, 9-methyl-3-oxa-9-azatricyclo(3.3.1.0(sup 2,4))non-7-yl ester
    • (1R,2R,4S,5S,7S)-9-METHYL-3-OXA-9-AZATRICYCLO(3.3.1.02,4)NON-7-YL (2S)-3-HYDROXY-2-PHENYLPROPANOATE
    • AB00429689-31
    • Q337188
    • Isopto Hyoscine
    • DTXSID6023573
    • BENZENEACETIC ACID, .ALPHA.(HYDROXYMETHYL)-,(1.ALPHA.,2.BETA.,4.BETA.,5.ALPHA.,7.BETA.)-9-METHYL-3-OXA-9-AZATRICYCLO(3.3.1.02,4)NON-7-YL ESTER, (.ALPHA.S)-
    • hydrobromicum, Scopolaminum
    • 3-Oxa-9-azatricyclo(3.3.1.0(sup 2,4))nonan-7-ol, 9-methyl-, tropate (ester)
    • Atroquin
    • Scopoderm
    • Transderm scop
    • EC 200-090-3
    • Q27165268
    • CHEMBL1906925
    • CHEBI:16794
    • Scopine tropate
    • 6beta,7beta-Epoxy-3alpha-tropanyl S-(-)-tropate
    • Scop
    • CHEMBL569713
    • Tropane alkaloid
    • Scopace
    • LSM-4015
    • [7(S)-(1.alpha.,2.beta.,4.beta.,5.alpha.,7.beta.)]-.alpha.-(Hydroxymethyl)benzeneacetic acid 9-methyl-3-oxa-9-azatricyclo-[3.3.1.0^2,4]non-7-yl ester
    • SEE
    • GTPL330
    • 6,7-Epoxytropine tropate
    • NSC61806
    • 3-Oxa-9-azatricyclo(3.3.1.O(sup 2,4))nonan-7-ol, 9-methyl-, tropate (ester)
    • DB00747
    • (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl (S)-3-hydroxy-2-phenylpropanoate
    • (-)-Hyoscine
    • Scopolamine dried down 100 microg/mL
    • Tropic acid, ester with scopine
    • (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate
    • AB00429689
    • (-)-Scopolamin (Hyoscine)
    • (-)-Scopolamine
    • (1R,2R,4S,5S,7S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl (2R)-3-hydroxy-2-phenylpropanoate
    • Transderm-Scop
    • Atrochin
    • 6.beta.,7.beta.-Epoxy-1.alpha.H,5.alpha.H-tropan-3.alpha.-ol (-)-tropate (ester)
    • SW199343-2
    • CAS-114-49-8
    • SR-01000597758-1
    • AKOS015965267
    • 6.BETA.,7.BETA.-EPOXY-1.ALPHA.H,5.ALPHA.H-TROPAN-3.ALPHA.-OL (-)-TROPATE (ESTER) HYDROBROMIDE
    • SCOPOLAMINE HYDROBROMIDE [MI]
    • 1alphaH,5alphaH-Tropan-3-alpha-ol, 5beta,7beta-epoxy-, (-)-tropate (ester), hydrobromide
    • NSC 61806
    • Opera_ID_496
    • REGID_for_CID_6603108
    • CHEBI:61271
    • scopolammonium bromide (anhydrous)
    • (1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2),?]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate hydrobromide
    • Q27130957
    • scopolaminium bromide (anhydrous)
    • NSC-61806
    • (1R,2R,4S,5S,7s,9s)-7-{[(2S)-3-hydroxy-2-phenylpropanoyl]oxy}-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.0(2,4)]nonane bromide
    • CHEMBL3185877
    • s2508
    • CCG-268451
    • (-)-Scopolamine hydrobromide;Hyoscine hydrobromide;Scopine hydrobromide
    • 1ST10750
    • Scopolamine hydrobromide anhydrous
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, (1alpha,2beta,4beta,5alpha,7beta)-9-methyl-3-oxa-9-azatricyclo(3.3.1.02,4)non-7-yl ester, hydrobromide (1:1), (alphaS)-
    • PD087159
    • NCGC00024357-07
    • [(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, (1alpha,2beta,4beta,5alpha,7beta)-9-methyl-3-oxa-9-azatricyclo(3.3.1.02,4)non-7-yl ester, hydrobromide, (alphaS)-
    • UNII-R3K67DRL3J
    • NCGC00255166-01
    • AC-3389
    • (-)-scopolamine bromide (anhydrous)
    • (-)-scopolamine hydrobromide (anhydrous)
    • (-)-hyoscine hydrobromide (anhydrous)
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo(3.3.1.02,4)non-7-yl ester, hydrobromide, (7(S)-(1alpha,2beta,4beta,5alpha,7beta))-
    • (1R,2R,4S,5S,7S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate hydrobromide
    • Tox21_110035_1
    • HYOSCINE HYDROBROMIDE [WHO-DD]
    • 114-49-8
    • Scopolamine Hydrobromide (anhydrous)
    • DTXCID8012029
    • Tox21_302019
    • A935283
    • DTXSID0032029
    • Tox21_110035
    • HY-N0296A
    • SCHEMBL40627
    • NS00076152
    • Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (1.alpha.,2.beta.,4.beta.,5.alpha.,7.beta.)-9-methyl-3-oxa-9-azatricyclo3.3.1.02,4non-7-yl ester, (.alpha.S)- hydrobromide
    • SR-01000597758
    • WTGQALLALWYDJH-MOUKNHLCSA-N
    • 1alphaH,5alphaH-Tropan-3alpha-ol, 6beta,7beta-epoxy-, (-)-tropate (ester), hydrobromide
    • AS-35324
    • 1-alpha-H,5-alpha-H-Tropan-3-alpha-ol, 6-beta,7-beta-epoxy-, (-)-tropate (ester), hydrobromide
    • NCGC00013722-01
    • hyoscine bromide (anhydrous)
    • scopolamine bromide (anhydrous)
    • W-108599
    • EC 204-050-6
    • EINECS 204-050-6
    • CS-2000
    • MDL: MFCD00012647
    • Inchi: 1S/C17H21NO4.BrH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11-,12-,13-,14+,15-,16+;/m1./s1
    • Chave InChI: WTGQALLALWYDJH-MOUKNHLCSA-N
    • SMILES: CN1[C@]2([H])C[C@H](C[C@@]1([H])[C@]1([H])O[C@@]12[H])OC(=O)[C@@H](C1C=CC=CC=1)CO.Br

Propriedades Computadas

  • Massa Exacta: 383.07322g/mol
  • Carga de Superfície: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Ligações Rotativas: 5
  • Massa monoisotópica: 383.07322g/mol
  • Massa monoisotópica: 383.07322g/mol
  • Superfície polar topológica: 62.3Ų
  • Contagem de Átomos Pesados: 23
  • Complexidade: 418
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 5
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 2
  • XLogP3: 0.9
  • Carga de Superfície: 0
  • Peso Molecular: 384.3

Propriedades Experimentais

  • Cor/Forma: Powder
  • Ponto de Fusão: 195-199 °C (dry matter)(lit.)
  • Ponto de ebulição: 460.3 °C at 760 mmHg
  • Ponto de Flash: 232.2
  • Solubilidade: H2O: 50 mg/mL
  • PSA: 62.30000
  • LogP: 1.81410
  • Solubilidade: Soluble in water and alcohol, slightly soluble in chloroform, almost insoluble in ether.
  • Rotação Específica: D25 -24 to -26° (c = 5, calculated on anhydrous basis)

Scopolamine hydrobromide Informações de segurança

  • Palavra de Sinal:warning
  • Declaração de perigo: H303+H313+H333
  • Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
  • Número de transporte de matérias perigosas:UN 1544 6.1/PG 1
  • WGK Alemanha:3
  • Código da categoria de perigo: R22: harmful if swallowed.
  • Instrução de Segurança: S36
  • CÓDIGOS DA MARCA F FLUKA:3-8
  • RTECS:YM4550000
  • Identificação dos materiais perigosos: Xn
  • Frases de Risco:R22
  • Condição de armazenamento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Toxicidade:LD50 in rats (mg/kg): 3800 s.c. (Stockhaus, Wick)
  • Termo de segurança:S36

Scopolamine hydrobromide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
DC Chemicals
DCQ-034-20 mg
Scopolamine hydrobromide
114-49-8 >98%, Standard References Grade
20mg
$280.0 2022-02-28
Apollo Scientific
OR310495-5g
(1S,2R)-9-Methyl-3-oxa-9- azatricyclo[3.3.1.02,4]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate trihydrate hydrobromide
114-49-8
5g
£170.00 2023-09-02
MedChemExpress
HY-N0296A-100mg
Scopolamine hydrobromide
114-49-8 99.90%
100mg
¥400 2024-04-20
SHENG KE LU SI SHENG WU JI SHU
sc-472725-1mg
Scopolamine-13C, d3 Hydrobromide,
114-49-8
1mg
¥3234.00 2023-09-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S302239-5g
Scopolamine hydrobromide
114-49-8 98%
5g
¥1359.90 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S817762-5g
(-)-Scopolamine hydrobromide trihydrate
114-49-8 98%
5g
¥1,325.00 2022-09-28
Chengdu Biopurify Phytochemicals Ltd
BP1274-100mg
Scopolamine hydrobromide
114-49-8 98%
100mg
$30 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP1274-1000mg
Scopolamine hydrobromide
114-49-8 98%
1000mg
$70 2023-09-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB90852-1-1G
[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02?]nonan-7-yl] (2S)-3-hydroxy-2-phenyl-propanoate;hydrobromide
114-49-8 95%
1g
¥ 2,323.00 2023-03-15
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
S-098-1ML
114-49-8
1ML
¥1395.58 2023-01-16
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:114-49-8)Scopolamine hydrobromide
A935283
Pureza:99%
Quantidade:1g
Preço ($):184.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:114-49-8)Scopolamine hydrobromide
TB05940
Pureza:>98%
Quantidade:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preço ($):Inquérito